MRK-016: A Technical Whitepaper on the Selective GABAA α5 Negative Allosteric Modulator
MRK-016: A Technical Whitepaper on the Selective GABAA α5 Negative Allosteric Modulator
Executive Summary: MRK-016 is a potent, selective negative allosteric modulator (NAM), often referred to as an inverse agonist, targeting the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. It binds to the benzodiazepine (B76468) site on these receptors and has demonstrated cognition-enhancing and rapid antidepressant-like effects in various preclinical models. Despite its promising preclinical profile, including high binding affinity and functional selectivity for the α5 subtype, its development was halted due to poor tolerability in elderly subjects and variable human pharmacokinetics. This document provides a comprehensive technical overview of MRK-016, detailing its pharmacological profile, preclinical data, experimental methodologies, and the signaling pathways it modulates.
Introduction to GABAA α5 Receptors and MRK-016
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. These receptors are heteropentameric structures, typically composed of two α, two β, and one γ subunit.[1][2] The specific α subunit isoform (α1-6) dictates the receptor's pharmacological properties and anatomical distribution.[3]
The α5 subunit is of particular interest as it is highly concentrated in the hippocampus, a brain region critical for learning and memory.[1][2][4] Receptors containing the α5 subunit (α5-GABAARs) are predominantly located extrasynaptically, where they mediate tonic inhibition—a persistent, low-level inhibitory conductance that regulates neuronal excitability.[5] This unique localization has implicated α5-GABAARs in the modulation of cognitive processes and synaptic plasticity, such as long-term potentiation (LTP).[4][6][7]
Modulating the activity of α5-GABAARs has been a key strategy for developing novel therapeutics for cognitive disorders. Negative allosteric modulators (NAMs) or inverse agonists at this site are hypothesized to reduce tonic inhibition, thereby enhancing neuronal excitability and facilitating cognitive functions.[5][8] MRK-016 emerged from these efforts as a potent and selective α5-GABAAR NAM with promising nootropic properties.[8][9]
Physicochemical Properties
MRK-016 is a pyrazolotriazine derivative with the following properties.
| Property | Value | Reference |
| Chemical Name | 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][4][10][11]triazine | [10][12] |
| Molecular Formula | C₁₇H₂₀N₈O₂ | [9][10] |
| Molecular Weight | 368.39 g/mol | [10][12] |
| CAS Number | 342652-67-9 | [10][12] |
| Purity | ≥98% (HPLC) | [12] |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in ethanol | [10][12] |
Pharmacology
Mechanism of Action
MRK-016 acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of GABAA receptors.[10][11] While it binds with high affinity to GABAA receptors containing α1, α2, α3, and α5 subunits, it exhibits functional selectivity as an inverse agonist primarily at the α5-containing receptors.[11][13] This selectivity is key to its cognitive-enhancing effects without the anxiogenic or proconvulsant activities associated with non-selective GABAA inverse agonists.[5][10][12]
Binding Affinity Profile
MRK-016 displays high affinity across several human recombinant GABAA receptor subtypes, with Ki values in the low nanomolar range.
| Receptor Subtype (Human Recombinant) | Ki (nM) | Reference |
| α1β3γ2 | 0.83 | [10][12] |
| α2β3γ2 | 0.85 | [10][12] |
| α3β3γ2 | 0.77 | [10][12] |
| α5β3γ2 | 1.4 | [10][12] |
| Native Rat Brain Receptors | 0.8 - 1.5 | [11] |
Functional Activity
The functional selectivity of MRK-016 is demonstrated by its potent inverse agonist activity at the α5 subtype.
| Parameter | Value | Description | Reference |
| EC₅₀ | 3 nM | Inverse agonist activity at the α5-subtype. | [10][12] |
| Efficacy | 5- to 10-fold greater | Efficacy at inhibiting α5-containing GABAARs compared to α1, α2, and α3 subtypes. | [13] |
Preclinical Efficacy
In Vitro Studies
MRK-016 has been shown to enhance synaptic plasticity in hippocampal brain slices, a key cellular correlate of learning and memory. Specifically, it increases long-term potentiation (LTP), and to a greater extent than the prototype α5-selective compound, α5IA.[10][11]
In Vivo Studies
Animal studies have consistently demonstrated the cognitive-enhancing and antidepressant-like effects of MRK-016, alongside a favorable safety profile in preclinical models.
| Model / Assay | Species | Dose | Key Finding | Reference |
| Morris Water Maze | Rat | N/A | Enhanced cognitive performance in the delayed matching-to-position task. | [11] |
| Anxiety Models | Rat | N/A | Not anxiogenic. | [11] |
| Seizure Models | Mouse | N/A | Not proconvulsant and did not produce kindling. | [11] |
| Contextual Fear Conditioning | Mouse | N/A | Prevents LPS-induced cognitive deficits and restores hippocampal BDNF expression. | [14] |
| Forced Swim Test (FST) | Mouse | 3 mg/kg | Significantly decreased immobility time, indicating a rapid antidepressant-like effect. | [13] |
| Female Urine Sniffing Test (FUST) | Mouse | 3 mg/kg | Reversed anhedonia-like behavior in a chronic stress model. | [13] |
| Rota-rod Performance | Mouse | 3 or 9 mg/kg | No impairment of motor coordination, unlike ketamine. | [13] |
| Prepulse Inhibition (PPI) | Mouse | N/A | No reduction in PPI, a measure of sensorimotor gating. | [13] |
Pharmacokinetics and Metabolism
MRK-016 demonstrated good oral bioavailability and receptor occupancy. However, its pharmacokinetic profile varied significantly across species, particularly between preclinical species and humans.
| Species | Parameter | Value | Reference |
| Rat | Receptor Occupancy ED₅₀ | 0.39 mg/kg (oral) | [11] |
| Rat | Plasma EC₅₀ | 15 ng/mL | [11] |
| Rat | Half-life (t₁/₂) | 0.3 - 0.5 h | [11] |
| Dog | Half-life (t₁/₂) | 0.3 - 0.5 h | [11] |
| Rhesus Monkey | Plasma EC₅₀ | 21 ng/mL | [11] |
| Rhesus Monkey | Half-life (t₁/₂) | 0.3 - 0.5 h | [11] |
| Human | Half-life (t₁/₂) | ~3.5 h | [11] |
The short half-life in preclinical species contrasted with a longer half-life in humans, which was attributed to a much lower rate of turnover in human hepatocytes compared to those of rats, dogs, or monkeys.[11]
Clinical Development and Outcomes
MRK-016 advanced to human clinical trials. In young male subjects, it was well-tolerated, with a maximal tolerated single dose of 5 mg, corresponding to an estimated receptor occupancy of around 75%.[11] However, the compound was poorly tolerated in elderly subjects, even at a low dose of 0.5 mg.[11] This poor tolerability, combined with variable human pharmacokinetics, ultimately led to the discontinuation of its clinical development.[11]
Key Experimental Methodologies
Radioligand Binding Assays
Binding affinity (Ki) of MRK-016 was determined using radioligand displacement assays. The general protocol involves:
-
Preparation of Membranes: Membranes are prepared from cell lines (e.g., L(tk-) or HEK293 cells) stably expressing specific recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[15][16]
-
Incubation: Membranes are incubated with a specific concentration of a suitable radioligand that binds to the benzodiazepine site, such as [³H]flumazenil.
-
Competition: Increasing concentrations of unlabeled MRK-016 are added to the incubation mixture to compete with the radioligand for binding sites.
-
Separation and Counting: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of MRK-016 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.
Electrophysiology (Hippocampal Slice LTP)
The effect of MRK-016 on LTP is assessed in acute hippocampal slices from mice.[10][11]
-
Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to electrical stimulation of the Schaffer collateral pathway.
-
Baseline Measurement: A stable baseline of fEPSPs is recorded for 15-20 minutes.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation or a 10-20 Hz train).[7]
-
Drug Application: MRK-016 is bath-applied to the slice before and during the HFS to assess its effect on the magnitude and threshold of LTP induction. The potentiation of the fEPSP slope is measured for at least 60 minutes post-HFS.[10][11]
Behavioral Assay: Morris Water Maze (Delayed Matching-to-Position)
This task assesses spatial learning and memory in rodents.[11]
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
-
Training (Matching Phase): On each day, a rat is placed in the pool and allowed to find the hidden platform. The location of the platform is changed daily.
-
Testing (Test Phase): After a delay period following the initial training trial, the rat is returned to the pool and must find the platform in the same location.
-
Drug Administration: MRK-016 or vehicle is administered orally before the test phase.
-
Data Analysis: Performance is measured by the latency to find the platform and the path length taken. A reduction in latency or path length in the drug-treated group compared to the vehicle group indicates cognitive enhancement.[11]
Receptor Occupancy Studies (PET)
In vivo receptor occupancy was determined in rhesus monkeys using positron emission tomography (PET) with the radiotracer [¹¹C]flumazenil, which binds to the benzodiazepine site of GABAA receptors.[11]
-
Baseline Scan: A baseline PET scan is conducted to measure the initial binding potential of [¹¹C]flumazenil in the brain.
-
Drug Administration: MRK-016 is administered orally.
-
Post-Dose Scan: A second PET scan is performed after drug administration.
-
Data Analysis: The reduction in [¹¹C]flumazenil binding after MRK-016 administration is used to calculate the percentage of GABAA receptor occupancy at a given plasma concentration of MRK-016. This allows for the determination of the plasma EC₅₀ (the concentration required to achieve 50% receptor occupancy).[11]
Signaling and Workflow Diagrams
Caption: Mechanism of MRK-016 at the α5-GABAAR.
Caption: Workflow for Radioligand Binding Assay.
Caption: Logical Flow of MRK-016 Development.
Conclusion
MRK-016 is a well-characterized α5-GABAAR selective negative allosteric modulator that served as a valuable tool for elucidating the role of this receptor subtype in cognition and mood regulation. Its preclinical profile was highly encouraging, demonstrating potent cognitive enhancement and rapid antidepressant-like effects without the typical side effects of non-selective GABAA modulators.[11][13] However, the translation to clinical use was unsuccessful due to tolerability issues in the elderly population and unpredictable pharmacokinetics.[11] Despite its discontinuation for therapeutic development, the data gathered on MRK-016 remains highly relevant for researchers in neuroscience and drug development, providing critical insights into the therapeutic potential and challenges of targeting the GABAA α5 receptor.
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- 12. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 13. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The α5-GABAAR inverse agonist MRK-016 upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
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